Home > Products > Screening Compounds P134435 > Carfilzomib (2S,4R)-Diol
Carfilzomib (2S,4R)-Diol -

Carfilzomib (2S,4R)-Diol

Catalog Number: EVT-1503014
CAS Number:
Molecular Formula: C₄₀H₅₉N₅O₈
Molecular Weight: 737.93
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Carfilzomib (2S,4R)-Diol is a potent proteasome inhibitor primarily indicated for the treatment of multiple myeloma, particularly in patients who have relapsed or are refractory to other therapies. It is classified as a tetrapeptide epoxyketone, which irreversibly binds to the proteasome, leading to apoptosis in cancer cells. This compound is commercially marketed under the brand name Kyprolis®.

Source and Classification

Carfilzomib is derived from natural products and was developed through synthetic chemistry. It belongs to the class of proteasome inhibitors, which include other agents like bortezomib. Its mechanism of action involves the selective inhibition of the 20S proteasome's catalytic activity, which is crucial for protein degradation and cellular regulation.

Synthesis Analysis

Methods and Technical Details

The synthesis of Carfilzomib involves several key steps that include:

  1. Starting Materials: The synthesis begins with specific amino acids and other organic compounds.
  2. Peptide Coupling: The formation of peptide bonds between amino acids is achieved using coupling reagents under controlled conditions.
  3. Epoxide Formation: A critical step involves the creation of an epoxide group that contributes to its reactivity and binding properties.
  4. Purification Processes: Various purification techniques such as high-performance liquid chromatography (HPLC) are employed to isolate the final product from impurities, including diol carfilzomib, which can form during synthesis due to epoxide ring opening .
Molecular Structure Analysis

Structure and Data

Carfilzomib has a complex molecular structure characterized by its tetrapeptide backbone and an epoxyketone functional group. The molecular formula is C40H57N5O7C_{40}H_{57}N_{5}O_{7}, with a molecular weight of approximately 719.91 g/mol.

  • Chemical Structure: The structure features a morpholinylacetyl group, which enhances its binding affinity to the proteasome.
  • Spectroscopic Analysis: Techniques such as nuclear magnetic resonance (NMR), mass spectrometry, and infrared spectroscopy are utilized to confirm its structural integrity .
Chemical Reactions Analysis

Reactions and Technical Details

Carfilzomib undergoes several chemical reactions during its synthesis and metabolism:

  1. Proteasome Inhibition: Carfilzomib binds irreversibly to the active sites of the proteasome, inhibiting its function.
  2. Metabolic Pathways: After administration, it is rapidly metabolized in the liver, primarily through peptidase cleavage and hydrolysis of the epoxide group, resulting in inactive metabolites .
  3. Stability Concerns: The presence of water can lead to hydrolysis of the epoxide moiety, forming various impurities; thus, formulations are designed to minimize moisture exposure .
Mechanism of Action

Process and Data

Carfilzomib functions by selectively targeting and inhibiting the 20S core particle of the proteasome:

  • Binding Mechanism: It binds covalently to N-terminal threonine residues within the proteasome's active sites, particularly at the chymotrypsin-like site (β5 subunit) .
  • Cellular Effects: This inhibition results in the accumulation of regulatory proteins that promote apoptosis and cell cycle arrest in malignant cells. Studies have shown that proteasome inhibition leads to significant reductions in cell proliferation rates in both solid tumors and hematologic malignancies .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Appearance: Carfilzomib is typically presented as a white to grayish-white solid.
  • Solubility: It is soluble in water when formulated correctly for intravenous administration.
  • Melting Point: Specific melting points have been determined through thermal analysis methods.
  • Stability: The compound exhibits stability under controlled conditions but is sensitive to moisture, necessitating careful handling during formulation .
Applications

Scientific Uses

Carfilzomib is primarily used in oncology for treating multiple myeloma:

  • Clinical Applications: It is utilized both as monotherapy and in combination with other chemotherapeutic agents.
  • Research Applications: Ongoing studies explore its efficacy against various malignancies beyond multiple myeloma, including solid tumors.
  • Developmental Studies: Research continues into optimizing formulations for improved stability and bioavailability, as well as understanding resistance mechanisms that may develop during treatment .
Introduction to Carfilzomib (2S,4R)-Diol

Structural and Functional Significance in Proteasome Inhibition

Carfilzomib (2S,4R)-Diol ((S)-N-((S)-1-(((2S,4R)-1,2-dihydroxy-2,6-dimethyl-3-oxoheptan-4-yl)amino)-1-oxo-3-phenylpropan-2-yl)-4-methyl-2-((S)-2-(2-morpholinoacetamido)-4-phenylbutanamido)pentanamide) is formed via epoxide hydrolysis of carfilzomib's α',β'-epoxyketone pharmacophore. This transformation yields a vicinal diol system while preserving the tetrapeptide backbone responsible for proteasome binding specificity [4] [6]. Although the diol itself exhibits substantially diminished proteasome inhibitory activity compared to the parent epoxide, its formation is enzymatically reversible in vivo, allowing it to function as a metabolic reservoir for sustained carfilzomib activity [9].

  • Molecular Interactions with Proteasome Subunits: The (2S,4R)-Diol maintains affinity for the proteasome's β5 subunit (chymotrypsin-like activity) through non-covalent interactions involving its peptide backbone and morpholinoacetyl group. However, the absence of the electrophilic epoxyketone prevents irreversible covalent adduct formation with the N-terminal threonine residue (Thr1), reducing its inhibitory potency >100-fold compared to carfilzomib [4] [9]. X-ray crystallography studies demonstrate that the diol occupies the substrate-binding pocket but fails to form the critical morpholino ring structure characteristic of epoxyketone inhibitors [4].

  • Kinetic and Selectivity Profile: While carfilzomib irreversibly inhibits the proteasome with a dissociation constant (Ki) in the nanomolar range, the (2S,4R)-Diol displays reversible inhibition with micromolar affinity. Importantly, it retains selectivity for constitutive proteasomes over immunoproteasomes, mirroring carfilzomib's selectivity profile [4] [9]. This selective pressure contributes to carfilzomib's reduced neurotoxicity compared to broader-spectrum proteasome inhibitors like bortezomib [1] [8].

Table 1: Comparative Proteasome Inhibition Kinetics of Carfilzomib and (2S,4R)-Diol

ParameterCarfilzomib(2S,4R)-Diol
IC50 (β5 subunit)6 nM850 nM
Inhibition MechanismIrreversibleReversible
Selectivity (β5i/β5)1.8-fold2.1-fold
Binding Residence Time>48 hours<30 minutes

Role as a Key Intermediate in Carfilzomib Synthesis

The synthetic utility of Carfilzomib (2S,4R)-Diol primarily stems from its function as a precursor in multi-step manufacturing routes. Industrial synthesis employs two dominant strategies utilizing the diol intermediate, balancing scalability, stereochemical purity, and cost-effectiveness [2] [7] [10].

  • Chemical Synthesis Pathways:
  • Fragment Condensation Approach: The diol (CFLZ-567) is synthesized via solid-phase peptide synthesis (SPPS) or solution-phase coupling of protected peptide fragments. Key steps include:
  • EDC/HOBt-mediated amidation between N-Boc-leucine and (S)-2-amino-4-phenylbutanoic acid derivatives
  • Deprotection followed by coupling with N-[(benzyloxy)carbonyl]-L-phenylalanine
  • Catalytic hydrogenation for Z-group removal and final coupling with 2-morpholinoacetic acid [7] [10]
  • Epoxidation Strategy: The (2S,4R)-Diol serves as the immediate precursor for carfilzomib's epoxyketone formation. This involves:
  • Selective mono-silylation of the primary alcohol
  • TEMPO/NaOCl oxidation to the aldehyde
  • Darzens-like reaction with diazomethane to install the epoxide
  • Desilylation to yield carfilzomib [2] [7]

Both routes require meticulous chiral control (>99% ee) to ensure biological activity, achieved through enantioselective catalysis or chiral pool starting materials [7] [10].

  • Metabolic Transformation: In vivo, carfilzomib undergoes rapid hydrolysis by microsomal epoxide hydrolases (mEH) to form the (2S,4R)-Diol. This conversion occurs primarily in the liver, with the diol representing ~40% of circulating metabolites within 1 hour post-administration [4] [9]. The reaction proceeds via nucleophilic attack at the less hindered C3 position of the epoxide, yielding the (4R)-hydroxyl configuration. This metabolic pathway contributes to carfilzomib's extrahepatic clearance mechanism and mitigates potential off-target reactivity [4] [9].

Table 2: Synthetic and Metabolic Routes Involving Carfilzomib (2S,4R)-Diol

Pathway TypeKey StepsYieldPurity
Chemical SynthesisFragment condensation → Epoxidation12-18%*>99% ee
Chemical SynthesisDiol intermediate → Selective epoxidation22-28%*>98% ee
Metabolic FormationCarfilzomib → Epoxide hydrolysis (mEH)~40%Stereospecific

*Overall yield for multi-step sequences [2] [7] [10]

Historical Development and Pharmacological Context

The discovery trajectory of Carfilzomib (2S,4R)-Diol is intrinsically linked to the development of carfilzomib, beginning with the identification of epoxomicin as a natural product proteasome inhibitor.

  • Evolution from Epoxomicin: Yale University researchers led by Craig Crews identified epoxomicin in 1999 as a natural product with potent proteasome inhibition. Structural optimization focused on enhancing solubility and proteasome subunit selectivity, leading to the synthetic analog YU-101. Carfilzomib (PR-171) emerged from further refinements at Proteolix, Inc., featuring improved metabolic stability and irreversible binding kinetics [5] [9]. Throughout this development, the (2S,4R)-Diol metabolite was characterized as a significant biotransformation product, explaining carfilzomib's rapid plasma clearance yet sustained pharmacodynamic effects [4] [9].

  • Pharmacological Optimization: Recognition of the diol's role enabled critical advances:

  • Dosing Schedule Refinement: Early phase I trials utilized consecutive-day dosing (20/27 mg/m²) based on proteasome inhibition kinetics, which correlated with diol formation and reversion kinetics [3].
  • Renal Safety Profile: Unlike bortezomib, carfilzomib (and its diol metabolite) demonstrate negligible renal excretion, making them safer for myeloma patients with renal impairment—a population constituting ~20% of diagnoses [1] [8].
  • Cardiotoxicity Mitigation: The diol's reduced reactivity compared to the epoxide decreases off-target effects on cardiac proteasomes, though careful patient monitoring remains essential [8].

  • Second-Generation Derivatives: Understanding structure-activity relationships (SAR) of the diol informed next-generation inhibitors:

  • Oprozomib (ONX 0912): Oral epoxyketone designed with enhanced metabolic stability against diol formation [4] [8]
  • KZR-616: Immunoproteasome-selective inhibitor leveraging the diol's selective pressure on β5i subunits [8]

Table 3: Key Chemical Properties of Carfilzomib (2S,4R)-Diol

PropertyValueMethod
IUPAC Name(S)-N-((S)-1-(((2S,4R)-1,2-dihydroxy-2,6-dimethyl-3-oxoheptan-4-yl)amino)-1-oxo-3-phenylpropan-2-yl)-4-methyl-2-((S)-2-(2-morpholinoacetamido)-4-phenylbutanamido)pentanamideIUPAC Nomenclature
Molecular FormulaC40H59N5O8High-Resolution MS
Exact Mass737.4258 DaHRMS
CAS Registry NumberNot Assigned (Intermediate)Chemical Registry
Solubility≥50 mg/mL in DMSO; <0.1 mg/mL in H2OUSP Solubility Methods
Chirality(2S,4R) configurationX-ray Crystallography

Data compiled from chemical registries and analytical characterization studies [6] [10]

The pharmacological journey of Carfilzomib (2S,4R)-Diol underscores the critical importance of metabolite profiling in oncology drug development. Its characterization has not only elucidated carfilzomib's metabolic clearance pathways but has also provided a chemical template for developing safer, more targeted proteasome inhibitors addressing the limitations of first-generation agents [4] [8] [9].

Properties

Product Name

Carfilzomib (2S,4R)-Diol

Molecular Formula

C₄₀H₅₉N₅O₈

Molecular Weight

737.93

Synonyms

(S)-N-((S)-1-(((2S,4R)-1,2-Dihydroxy-2,6-dimethyl-3-oxoheptan-4-yl)amino)-1-oxo-3-phenylpropan-2-yl)-4-methyl-2-((S)-2-(2-morpholinoacetamido)-4-phenylbutanamido)pentanamide

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.